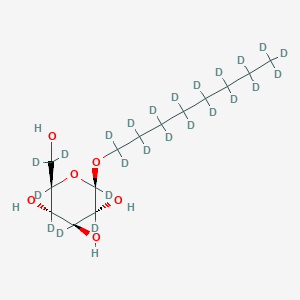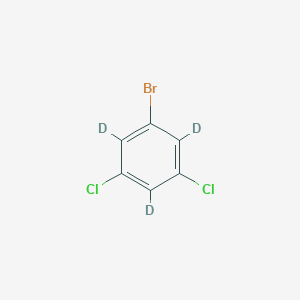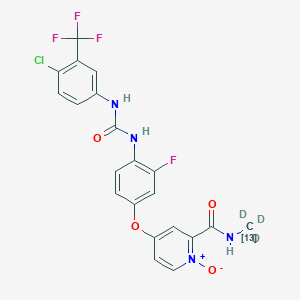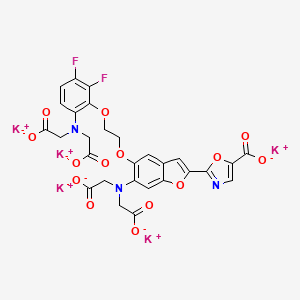
n-Octyl |A-D-glucopyranoside-d24
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Octyl |A-D-glucopyranoside-d24 is a non-ionic detergent widely used in biochemical and biotechnical applications. It is particularly known for its role in solubilizing and crystallizing membrane proteins. This compound is a deuterated form of n-Octyl β-D-glucopyranoside, which means it contains deuterium atoms instead of hydrogen atoms, making it useful in specific research applications such as nuclear magnetic resonance (NMR) studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Octyl |A-D-glucopyranoside-d24 typically involves the reaction of octanol with glucose in the presence of an acid catalyst. The reaction conditions include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as sulfuric acid
Solvent: Methanol or ethanol
The reaction proceeds through the formation of an intermediate glucoside, which is then purified and deuterated to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To maintain consistent temperature and mixing
Continuous flow systems: For efficient production
Purification steps: Including crystallization and filtration to ensure high purity
化学反応の分析
Types of Reactions
n-Octyl |A-D-glucopyranoside-d24 undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or acids
Reduction: Reduction reactions are less common but can occur under specific conditions
Substitution: Can undergo substitution reactions where the octyl group is replaced with other alkyl groups
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide
Reducing agents: Such as sodium borohydride
Substitution reagents: Such as alkyl halides
Major Products
Oxidation products: Aldehydes or carboxylic acids
Reduction products: Alcohols
Substitution products: Various alkyl glucopyranosides
科学的研究の応用
n-Octyl |A-D-glucopyranoside-d24 is extensively used in scientific research, including:
Chemistry: As a non-ionic detergent in the solubilization of hydrophobic compounds
Biology: In the study of membrane proteins and their interactions
Medicine: For drug delivery systems and formulation of pharmaceuticals
Industry: In the production of cosmetics and personal care products
作用機序
The mechanism of action of n-Octyl |A-D-glucopyranoside-d24 involves its ability to disrupt lipid bilayers, making it an effective solubilizing agent for membrane proteins. It interacts with the hydrophobic regions of proteins, allowing them to remain in solution. This property is particularly useful in the crystallization of membrane proteins for structural studies.
類似化合物との比較
Similar Compounds
n-Octyl β-D-glucopyranoside: The non-deuterated form, commonly used in similar applications
n-Dodecyl β-D-maltopyranoside: Another non-ionic detergent with a longer alkyl chain
n-Octyl β-D-thioglucopyranoside: A thiol-containing analog used for specific biochemical applications
Uniqueness
n-Octyl |A-D-glucopyranoside-d24 is unique due to its deuterated nature, making it particularly valuable in NMR studies where deuterium labeling is required. This property allows for more precise structural and dynamic studies of proteins and other biomolecules.
特性
分子式 |
C14H28O6 |
|---|---|
分子量 |
316.52 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6R)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14-/m1/s1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D,11D,12D,13D,14D |
InChIキー |
HEGSGKPQLMEBJL-XCARCKBZSA-N |
異性体SMILES |
[2H][C@@]1([C@]([C@@](O[C@@]([C@]1([2H])O)([2H])OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])([2H])C([2H])([2H])O)([2H])O)O |
正規SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[6-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]pyridin-3-yl]-2,3-diphenylpropanamide](/img/structure/B12401954.png)
![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] heptadecanoate](/img/structure/B12401956.png)


![(2R)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide](/img/structure/B12401962.png)


![9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B12401973.png)

![N'-cyclohexyl-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]propane-1,3-diamine](/img/structure/B12401977.png)
